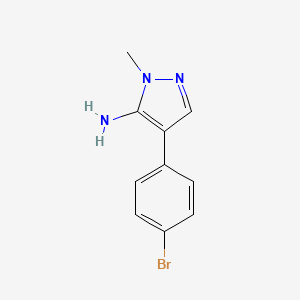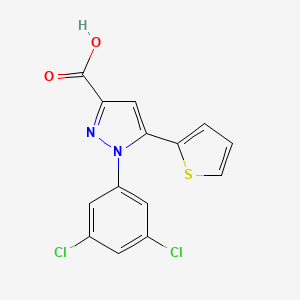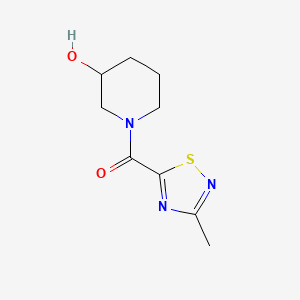![molecular formula C14H17Cl2NO4S B2805535 1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone CAS No. 400086-36-4](/img/structure/B2805535.png)
1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). This ring is substituted at the 1-position by a 3-[(3,4-dichlorobenzyl)sulfonyl]-2-hydroxypropyl group .
Molecular Structure Analysis
The molecular formula of this compound is C14H17Cl2NO4S, indicating that it contains 14 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The exact three-dimensional structure would depend on the spatial arrangement of these atoms and the configuration of the chiral center at the 2-position of the hydroxypropyl group .Chemical Reactions Analysis
As a complex organic molecule, “1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” can undergo various chemical reactions. For instance, the dichlorobenzylsulfonyl group might be susceptible to nucleophilic substitution reactions . The pyrrolidinone ring could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” would depend on its molecular structure. For instance, the presence of polar groups (such as the sulfonyl group and the carbonyl group of the pyrrolidinone ring) might confer solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Arylsulfonylpyrrolidines : The acid-catalyzed reaction of chlorophenylsulfonyl-substituted pyrrolidines with phenols leads to the formation of arylsulfonylpyrrolidines. This method is useful for synthesizing pyrrolidine-1-sulfonylarene derivatives with phenol fragments, highlighting the chemical versatility of compounds like 1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone (Smolobochkin et al., 2017).
Synthesis of Pyrrolidin-2-ones Derivatives : Pyrrolidin-2-ones and their derivatives, such as the compound , are important in the synthesis of new medicinal molecules. They play a crucial role in introducing various substituents to create biologically active molecules (Rubtsova et al., 2020).
Applications in Polymer Science
- Fluorinated Polyamides Synthesis : Research has explored the use of similar compounds in the synthesis of novel soluble fluorinated polyamides. These materials have applications in areas like transparent, flexible films, and electrically conducting polymers (Liu et al., 2013).
Reactions and Interactions
- Sulfonated Pyrrolidine Derivatives : A study on the radical reaction of enynes with sulfur dioxide and aryldiazonium tetrafluoroborates highlighted the formation of sulfonated pyrrolidine derivatives, showing the chemical reactivity of compounds related to 1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone (An & Wu, 2017).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The compound has been studied in the context of crystallography, where the structural details of related pyrrolidine derivatives are analyzed. This is essential for understanding the physical and chemical properties of these compounds (Chinnakali et al., 2009).
Biological Activity and Applications
- Antimicrobial Evaluation : Some derivatives of pyrrolidinones have been evaluated for their antimicrobial activities, indicating the potential biological relevance of compounds like 1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone (Fadda et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[3-[(3,4-dichlorophenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4S/c15-12-4-3-10(6-13(12)16)8-22(20,21)9-11(18)7-17-5-1-2-14(17)19/h3-4,6,11,18H,1-2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFKDJFOHDUNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2805453.png)

![1-Thiophen-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B2805456.png)


![3-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2805459.png)
![3-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2805461.png)





![2-Chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2805474.png)
